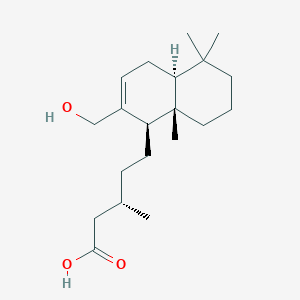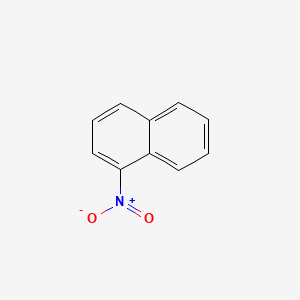
MRT68921 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MRT68921 hydrochloride is the most potent inhibitor of both ULK1 and ULK2, with greater than a 15-fold reduction in the IC50 for ULK1 (2.9 nM) and greater than a 30-fold reduction for ULK2 (1.1 nM). in vitro: MRT68921 potently inhibits ULK1 and ULK2 and block autophagy in cells. MRT68921 specifically blocks autophagic flux through ULK1 inhibition. MRT68921 is able to inhibit the WT-restored ATG13 phosphorylation and autophagy similarly to cells expressing endogenous ULK1.
Applications De Recherche Scientifique
1. Interaction with MRP2 (ABCC2) and Therapeutic Agents
MRT68921 hydrochloride interacts with multidrug resistance-associated protein 2 (MRP2/ABCC2). This interaction is significant in the context of cancer treatment, particularly with anticancer agents like irinotecan hydrochloride (CPT-11). MRP2 mediates the biliary excretion of CPT-11 metabolites, which are associated with gastrointestinal toxicity. By examining the inhibition constants (K(i)) of various compounds, this compound's potential as an MRP2 inhibitor is highlighted. This could be pivotal in preventing the dose-limiting toxic side effects of CPT-11, contributing to more effective cancer therapies (Horikawa, Kato, Tyson, & Sugiyama, 2002).
2. Pharmacologic Studies as a Central Stimulant
Another application of this compound is in pharmacological research as a central stimulant. It has been shown to induce coordinated hyperactivity in experimental animals and affect behavior patterns. This compound's effects are distinct from other stimulants like amphetamine, highlighting its unique pharmacological profile. These findings are crucial for developing new therapeutic agents for neurological disorders or mental health conditions (Brown & Werner, 1954).
3. Analysis of Small Molecules in Tissues
This compound assists in the mass spectrometry imaging (MSI) of small molecules, particularly in tissue analysis. This is valuable in understanding metabolic pathways and mechanisms in various medical conditions, including cerebral ischemia. The application of this compound in MSI offers a sensitive technique for visualizing endogenous molecules, potentially leading to advancements in biomedical research and diagnostics (Liu et al., 2014).
4. Environmental Remediation
In environmental science, this compound has applications in the extraction of phenolic compounds for environmental remediation. Its role in the synthesis of hydrophobic magnetic room temperature ionic liquids (MRTILs) can aid in the efficient extraction of pollutants from various environmental matrices. This contributes significantly to environmental protection and sustainability efforts (Deng, Li, Zhao, Lu, de Rooy, & Warner, 2011).
Propriétés
Formule moléculaire |
C25H35ClN6O |
|---|---|
Poids moléculaire |
471.04 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-6-oxo-1-phenyl-4-(2-thienyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191540.png)
![3-methyl-6-oxo-1-phenyl-4-(3-pyridinyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191541.png)





